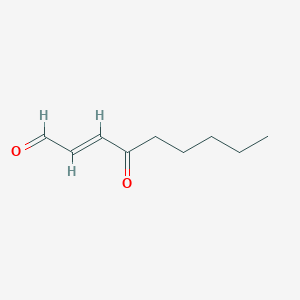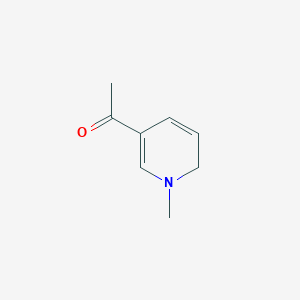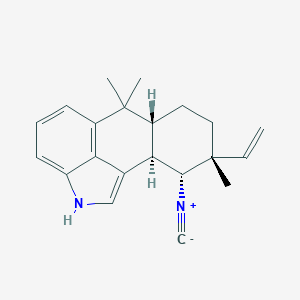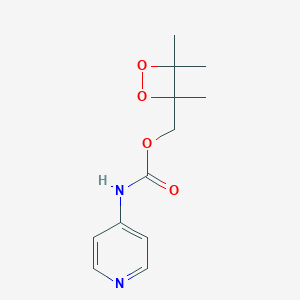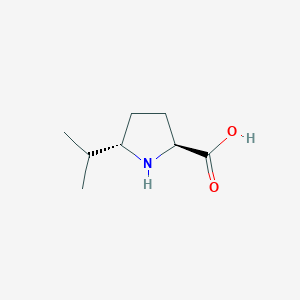
(2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid, also known as L-Proline, is an essential amino acid that is widely used in the field of biochemistry and pharmaceuticals. It is a non-essential amino acid, which means that it can be synthesized by the human body. However, it is also found in many foods, such as meat, dairy products, and eggs. L-Proline is an important building block for proteins and is involved in many physiological processes in the body.
Mécanisme D'action
(2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid acts as a neurotransmitter and is involved in the regulation of various physiological processes in the body. It is also involved in the synthesis of collagen, which is the main component of connective tissue. (2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has been shown to have a protective effect on the brain and has been found to reduce oxidative stress and inflammation.
Biochemical and physiological effects:
(2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has been found to have various biochemical and physiological effects on the body. It has been shown to increase collagen synthesis, which is important for wound healing and tissue repair. (2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has also been found to have a protective effect on the liver and has been shown to reduce the risk of liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
(2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has many advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, (2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are many potential future directions for research on (2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid. One area of interest is the development of new drugs based on (2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid. (2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another area of interest is the study of (2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid's effects on the immune system. (2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has been shown to have immunomodulatory effects, and further research in this area may lead to the development of new treatments for autoimmune diseases.
Méthodes De Synthèse
(2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid can be synthesized by the Strecker synthesis method, which involves the reaction of ammonium chloride, potassium cyanide, and an aldehyde. This method is widely used in the production of (2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid for industrial and research purposes.
Applications De Recherche Scientifique
(2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has been extensively studied for its various biological and pharmacological properties. It has been found to have antioxidant, anti-inflammatory, and immunomodulatory effects. (2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
Numéro CAS |
110452-58-9 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(2S,5S)-5-propan-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t6-,7-/m0/s1 |
Clé InChI |
PIDBLIRWSBCSPG-BQBZGAKWSA-N |
SMILES isomérique |
CC(C)[C@@H]1CC[C@H](N1)C(=O)O |
SMILES |
CC(C)C1CCC(N1)C(=O)O |
SMILES canonique |
CC(C)C1CCC(N1)C(=O)O |
Synonymes |
L-Proline, 5-(1-methylethyl)-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



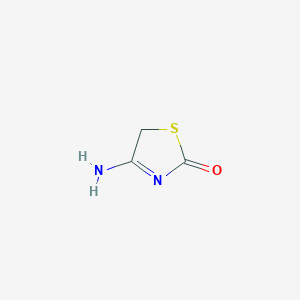
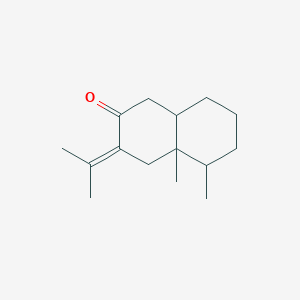
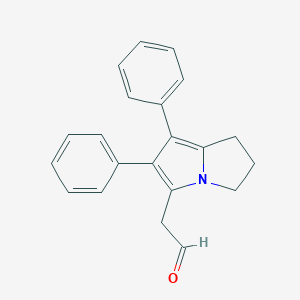
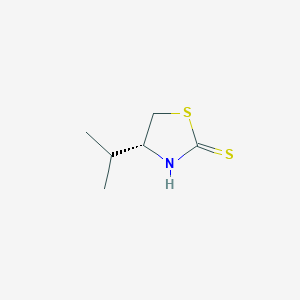
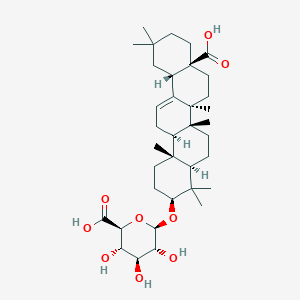
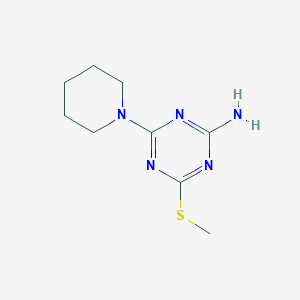
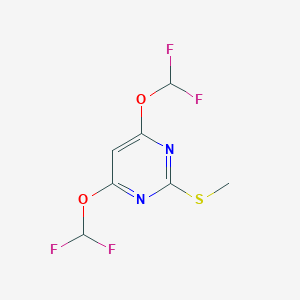
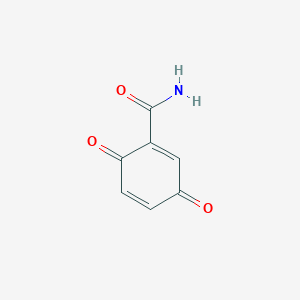
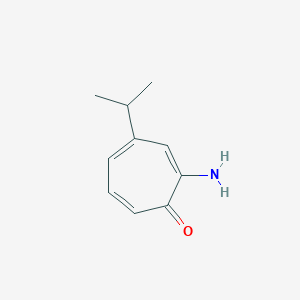
![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)
